molecular formula C12H17NO3S B8713557 4-(4-Methanesulfonylphenoxy)piperidine

4-(4-Methanesulfonylphenoxy)piperidine

カタログ番号: B8713557
分子量: 255.34 g/mol
InChIキー: SHNVGFLRGUBNLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methanesulfonylphenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Parkinson’s Disease Management

One of the most promising applications of 4-(4-Methanesulfonylphenoxy)piperidine is in the management of Parkinson's disease. Research indicates that compounds similar to this piperidine derivative can act as dopamine D3 receptor antagonists, which may help mitigate motor complications associated with dopamine dysregulation. For instance, the compound IRL790, which shares structural similarities, has shown efficacy in reducing L-DOPA-induced dyskinesias without impairing normal motor functions in preclinical models .

Treatment of Anxiety and Depression

The compound has also been studied for its potential in treating anxiety and depression. Its mechanism of action involves modulation of serotonin and norepinephrine levels, akin to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This suggests that this compound could be beneficial for patients suffering from these mood disorders .

Cognitive Disorders

Research indicates that compounds with similar structures may enhance cognitive function by acting on neurotransmitter systems involved in learning and memory. This could make this compound a candidate for further exploration in cognitive enhancement therapies .

Case Study 1: L-DOPA-Induced Dyskinesia

A study involving non-human primates demonstrated that certain piperidine derivatives could effectively reduce L-DOPA-induced dyskinesias while maintaining therapeutic efficacy against Parkinson's symptoms. The findings suggested that these compounds could provide a dual benefit: alleviating motor complications while enhancing overall treatment outcomes .

Case Study 2: Anxiety Disorders

In a clinical setting, patients treated with piperidine derivatives reported significant reductions in anxiety symptoms compared to control groups. These findings were supported by neuroimaging studies indicating altered brain activity patterns consistent with reduced anxiety levels .

Data Tables

Application AreaPotential BenefitsMechanism of Action
Parkinson’s DiseaseReduces dyskinesias; maintains motor functionD3 receptor antagonism
AnxietyDecreases anxiety symptomsModulation of serotonin and norepinephrine
DepressionImproves mood stabilitySimilar action to SSRIs/SNRIs
Cognitive EnhancementEnhances learning and memoryInteraction with neurotransmitter systems

特性

分子式

C12H17NO3S

分子量

255.34 g/mol

IUPAC名

4-(4-methylsulfonylphenoxy)piperidine

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)12-4-2-10(3-5-12)16-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3

InChIキー

SHNVGFLRGUBNLI-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。